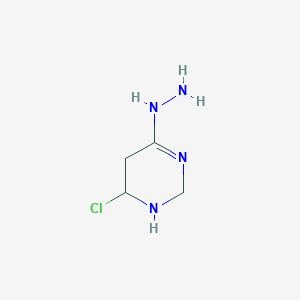
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and pyrimidines It is characterized by the presence of a chloro group at the 6th position and a hydrazine group at the 4th position of the tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves the reaction of 6-chloropyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the chloro group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-pyridyl)hydrazine: Similar structure but with a pyridine ring instead of a tetrahydropyrimidine ring.
(6-Chloro-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine: Similar structure but with the hydrazine group at the 5th position.
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(6-Chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H9ClN4 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
(6-chloro-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C4H9ClN4/c5-3-1-4(9-6)8-2-7-3/h3,7H,1-2,6H2,(H,8,9) |
InChI Key |
NHZOHIRUBBFXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCN=C1NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


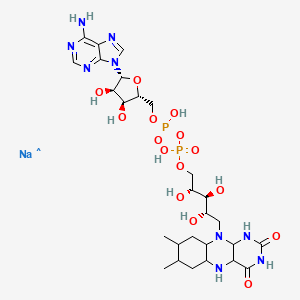
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
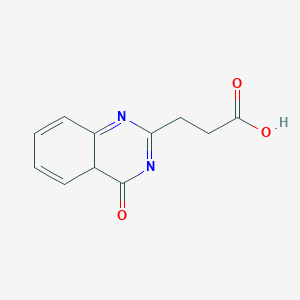
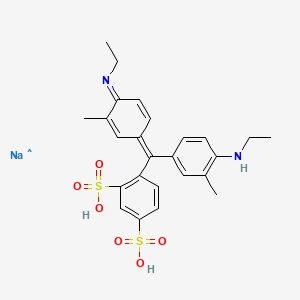
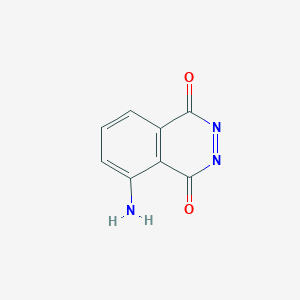
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)


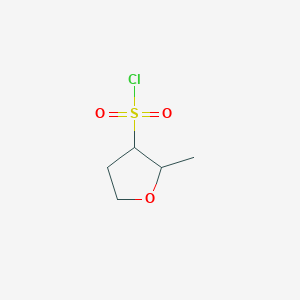
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
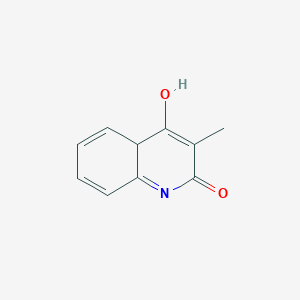
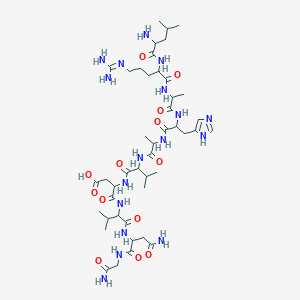
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
![1-[2-(Piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione dihydrochloride](/img/structure/B12356836.png)
